Welcome to the BenchChem Online Store!
molecular formula C6H3BrCl2 B155788 1-Bromo-2,3-dichlorobenzene CAS No. 56961-77-4

1-Bromo-2,3-dichlorobenzene

Cat. No. B155788
M. Wt: 225.89 g/mol
InChI Key: HVKCZUVMQPUWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088960B2

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-45° C. The mixture is stirred for 15 minutes at 30-45° C. and then heated to 60° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 60° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 60-65° C. The reaction mixture is stirred for 30 minutes at 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed two times with 10 ml water and dried under vacuum. 44.0 g (89% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 91%). For further characterisation, the crude product was purified by vacuum distillation (130° C./20 mmHg). 38.0 g (84% of theory) of pure 1-bromo-2,3-dichlorobenzene is obtained in the form of white crystals.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
37.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[Na+].[Br-:11].Br.N([O-])=O.[Na+]>O>[Br:11][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[Cl:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
21.4 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
110 g
Type
reactant
Smiles
Br
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
37.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at 30-45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes at 60° C
Duration
15 min
WAIT
Type
WAIT
Details
feeding over a period of 2 hours at 60-65° C
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 30 minutes at 60-65° C
Duration
30 min
ADDITION
Type
ADDITION
Details
The organic phase containing the reaction product
CUSTOM
Type
CUSTOM
Details
is separated from the aqueous phase
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to ambient temperature
WASH
Type
WASH
Details
the crude product is washed two times with 10 ml water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.